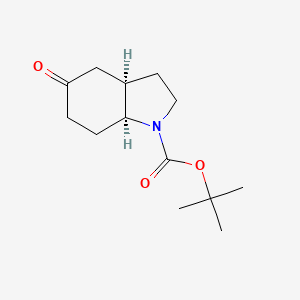
(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique indole structure, which is a common motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone, followed by cyclization and esterification to introduce the tert-butyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole structure allows it to bind to various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate: A racemic mixture with similar properties.
tert-Butyl 5-oxo-1,2,3,4-tetrahydro-1H-indole-1-carboxylate: A structurally related compound with different reactivity.
Uniqueness
(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in asymmetric synthesis and chiral drug development .
Biologische Aktivität
(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate, a compound with the molecular formula C13H21NO3, belongs to the indole class of compounds. Its unique structural features, including a tert-butyl group and a 5-oxo substituent, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, metabolic stability, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be represented by the following key features:
- Molecular Formula : C13H21NO3
- IUPAC Name : this compound
- SMILES Notation : CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCC(=O)C2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The indole ring system is known for its ability to bind to receptors and enzymes, modulating their activity. This modulation can lead to various physiological effects depending on the target pathway involved.
Metabolic Stability
Research indicates that the tert-butyl group in this compound influences its metabolic stability. A study on similar compounds demonstrated that replacing the tert-butyl group with other substituents can significantly alter metabolic pathways. For instance, compounds with trifluoromethyl groups showed enhanced metabolic stability compared to their tert-butyl counterparts . This suggests that this compound may exhibit variable metabolic profiles depending on its structural modifications.
In Vitro Studies
In vitro studies have shown that compounds similar to this compound undergo significant biotransformation in liver microsomes. The major route of metabolism involves oxidation processes mediated by cytochrome P450 enzymes . This highlights the compound's potential for further development in drug design due to its predictable metabolic pathways.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO3 |
| IUPAC Name | This compound |
| Predicted CCS (Ų) | 155.9 |
| Major Metabolic Pathways | Oxidation via CYP450 enzymes |
| Potential Applications | Anti-inflammatory, anticancer |
Eigenschaften
CAS-Nummer |
143268-07-9 |
|---|---|
Molekularformel |
C13H21NO3 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
tert-butyl (3aS,7aR)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-indole-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h9,11H,4-8H2,1-3H3/t9-,11+/m0/s1 |
InChI-Schlüssel |
FAFPNFIAMGOSNB-GXSJLCMTSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC(=O)C2 |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCC(=O)C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC(=O)C2 |
Synonyme |
(3aR,7aS)-rel-Octahydro-5-oxo-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester; _x000B_cis-(±)-Octahydro-5-oxo-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















